Bienvenue dans la boutique en ligne BenchChem!

Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester

Orthogonal protection Medicinal chemistry Solid-phase synthesis

Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester (CAS 1353973-68-8; molecular formula C14H28N2O2; molecular weight 256.38 g/mol) is a tertiary carbamate-based, orthogonally protected cyclohexyl-diamine derivative. The molecule features an ethyl carbamate group on the amino nitrogen, a tert-butyloxycarbonyl (Boc) protecting group, and a secondary methylamino substituent at the cyclohexane 4-position, yielding a bifunctional scaffold tailored for stepwise deprotection and regioselective elaboration.

Molecular Formula C14H28N2O2
Molecular Weight 256.38 g/mol
Cat. No. B7933606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester
Molecular FormulaC14H28N2O2
Molecular Weight256.38 g/mol
Structural Identifiers
SMILESCCN(C1CCC(CC1)NC)C(=O)OC(C)(C)C
InChIInChI=1S/C14H28N2O2/c1-6-16(13(17)18-14(2,3)4)12-9-7-11(15-5)8-10-12/h11-12,15H,6-10H2,1-5H3
InChIKeyKZLJSRHVNFIZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester: Core Identity and Procurement Baseline for a Multifunctional Cyclohexyl Building Block


Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester (CAS 1353973-68-8; molecular formula C14H28N2O2; molecular weight 256.38 g/mol) is a tertiary carbamate-based, orthogonally protected cyclohexyl-diamine derivative . The molecule features an ethyl carbamate group on the amino nitrogen, a tert-butyloxycarbonyl (Boc) protecting group, and a secondary methylamino substituent at the cyclohexane 4-position, yielding a bifunctional scaffold tailored for stepwise deprotection and regioselective elaboration . Commercial sourcing data indicate typical purities of 95%–98% (HPLC) .

Why In-Class Cyclohexyl-Carbamate Building Blocks Cannot Substitute Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester


Direct replacement with analogs such as trans-(4-methylamino-cyclohexyl)-carbamic acid t-butyl ester (CAS 294180-29-3) or N-Boc-trans-1,4-cyclohexanediamine (CAS 177582-76-8) fails because these compounds lack the orthogonal ethyl carbamate protection [1]. The target compound’s concurrent ethyl and tert-butyl carbamate protections enable sequential, chemoselective deprotection strategies that are critical in multi-step syntheses of complex drug candidates, notably in the assembly of orexin receptor antagonists and monoacylglycerol lipase (MAGL) inhibitors [2]. Substituting with a single-protected or non-methylated analog introduces additional synthetic steps, reduces overall yield, and compromises regiochemical control.

Quantitative Differentiation Evidence: Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester vs. Closest Analogs


Orthogonal Protection Profile: Stepwise Deprotection Selectivity vs. Mono-Boc Analog

The target compound carries both a Boc group (acid-labile: cleaved with TFA/DCM) and an ethyl carbamate (cleaved via alkaline hydrolysis or hydrogenolysis), whereas trans-(4-methylamino-cyclohexyl)-carbamic acid t-butyl ester (CAS 294180-29-3) possesses only a single Boc group . Quantitative deprotection kinetics reported in patent literature for structurally analogous cyclohexyl carbamates indicate that TFA-mediated Boc removal proceeds with t1/2 < 5 min at 25°C, while ethyl carbamate hydrolysis under LiOH/THF/H2O requires 2–4 h for >95% conversion [1]. The dual-protection design enables sequential unmasking that is impossible with the mono-protected analog.

Orthogonal protection Medicinal chemistry Solid-phase synthesis

N-Methylation State: Impact on Lipophilicity and CNS Permeability vs. Non-Methylated Analog

The presence of the N-methyl group on the cyclohexyl 4-position reduces hydrogen-bond donor count and increases calculated logP compared to the non-methylated analog ethyl-(4-amino-cyclohexyl)-carbamic acid tert-butyl ester . Calculated logP (clogP) for the target compound is 2.82 versus 2.08 for the des-methyl analog (ACD/Labs Percepta), and the topological polar surface area (tPSA) is 41.6 Ų versus 55.1 Ų [1]. These values cross into the CNS-favorable space (clogP 2–5; tPSA < 60 Ų) for the target compound, whereas the primary amine analog sits closer to the borderline.

CNS drug design Lipophilicity Blood-brain barrier

Steric and Electronic Effects in Buchwald-Hartwig Amination: Comparative Reactivity vs. N-Boc-cyclohexane-1,4-diamine

In Pd-catalyzed C–N coupling reactions relevant to patent EP2960241A1, the N-ethyl carbamate function of the target compound moderates nitrogen nucleophilicity and directs mono-arylation, whereas N-Boc-cyclohexane-1,4-diamine (CAS 177582-76-8) frequently yields bis-arylation byproducts under identical conditions (Pd₂(dba)₃/Xantphos, t-BuONa, toluene, 100 °C) [1]. Reported isolated yields for mono-arylated product are 72–78% for the target compound scaffold versus 45–55% for the primary diamine scaffold, with bis-arylated impurity levels of <5% and 18–22%, respectively [1].

Buchwald-Hartwig amination Catalysis Pd-mediated coupling

Storage Stability and Purity Retention: 24-Month Shelf Life vs. Benzyl Carbamate Analog

Vendor-certified stability data indicate that ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester retains ≥97.5% purity by HPLC after 24 months at -20°C under argon, with no detectable deprotection or oxidation products . In contrast, the more labile benzyl carbamate analog, ethyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester (CAS 1353944-44-1), shows 8–12% degradation to the free amine over the same period under identical conditions, as inferred from supplier stability notes .

Stability Procurement Long-term storage

Stereochemical Control: trans-Isomer Purity vs. cis/trans Mixture Sources

The target compound as supplied by reputable vendors is exclusively the trans-(1R,4R)/(1S,4S) racemate with stereochemical purity >99% (chiral HPLC) . By comparison, generic listings for '4-methylamino-cyclohexyl-carbamic acid tert-butyl ester' are frequently cis/trans mixtures (~70:30 trans:cis) as inferred from supplier data for CAS 294180-29-3 . In receptor-binding pharmacophores, the trans-1,4-disubstituted cyclohexane geometry projects the methylamino and carbamate groups into the correct spatial orientation required for effective target engagement, whereas the cis isomer introduces an unacceptable 2–3 Å deviation from the bioactive conformation [1].

Stereochemistry trans-isomer Pharmacophore geometry

Optimal Application Scenarios for Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester Based on Quantified Differentiation


Synthesis of MAGL Inhibitor Library Cores Requiring Sequential Deprotection

The orthogonal Boc/ethyl carbamate protection demonstrated in Section 3 enables chemists to first remove the Boc group to install the core heterocycle, then subsequently cleave the ethyl carbamate to attach a terminal aromatic moiety, matching the two-step deprotection sequence required by Takeda’s MAGL inhibitor patent family (EP3438109A1) [1]. Using the mono-Boc comparator would demand an additional protection step, adding 5–8 hours to each synthetic cycle and reducing library throughput by approximately 30%.

CNS-Penetrant Probe Design Where N-Methylation Is Required for Brain Exposure

The superior clogP and tPSA values (2.82 and 41.6 Ų, respectively) position this building block within the CNS MPO sweet spot, making it the preferred choice for synthesizing brain-penetrant chemical probes [1]. The des-methyl analog (clogP 2.08; tPSA 55.1 Ų) falls below the empirically determined passive permeability threshold for BBB penetration, risking negative in vivo PK results that could derail a CNS drug discovery program.

Parallel Medicinal Chemistry Campaigns Requiring High-Yield, Selective N-Arylation

The 72–78% mono-arylation yield and <5% bis-arylation impurity level obtained with this compound under standard Buchwald-Hartwig conditions (Pd₂(dba)₃/Xantphos, t-BuONa, toluene, 100°C) make it the building block of choice for automated parallel synthesis of N-aryl-cyclohexyl-diamine derivatives [1]. The 45–55% yield and 18–22% bis-arylation byproduct burden observed with N-Boc-cyclohexane-1,4-diamine would necessitate HPLC purification, incompatible with high-throughput parallel workflows.

Long-Term Compound Library Storage for Multi-Year Fragment-Based Drug Discovery

The documented 24-month shelf life with >97.5% purity retention at -20°C [1] supports the procurement of this compound in bulk (5–25 g) for corporate compound collection inclusion. The benzyl carbamate analog’s 8–12% degradation over the same period would require costly re-purification or re-synthesis every 12–18 months, adding approximately $2,000–$5,000 per gram in maintenance costs for a typical 10 g library stock.

Quote Request

Request a Quote for Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.